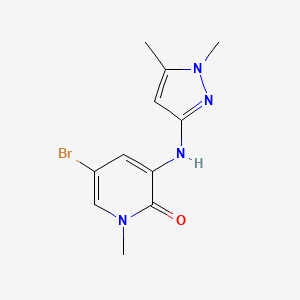
5-Bromo-3-(1,5-dimethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one
Cat. No. B8353884
M. Wt: 297.15 g/mol
InChI Key: WFXTYSILXJGWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249123B2
Procedure details


A 250-mL single-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 3,5-dibromo-1-methylpyridin-2(1H)-one (1.50 g, 5.62 mmol), 1,5-dimethyl-3-amino-1H-pyrazole (625 mg, 5.62 mmol), cesium carbonate (5.48 g, 16.8 mmol) and 1,4-dioxane (36 mL). After bubbling nitrogen through the resulting solution for 30 min, Xantphos (553 mg, 0.955 mmol) and tris(dibenzylideneacetone)dipalladium(0) (625 mg, 0.562 mmol) were added and the reaction mixture was heated at reflux for 16 h. The reaction mixture was cooled to room temperature and the resulting precipitate was filtered off. The filter cake was washed with methylene chloride (approximately 20 mL). The resulting filtrate was then concentrated under reduced pressure and purified by column chromatography to afford 105a (935 mg, 56%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.84 (s, 1H), 7.31 (s, 1H), 6.86 (s, 1H), 5.65 (s, 1H), 3.71 (s, 3H), 3.57 (s, 3H), 2.23 (s, 3H); MS (ESI+) m/z 297.0 (M+H).


Name
cesium carbonate
Quantity
5.48 g
Type
reactant
Reaction Step One




Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:11][N:12]1[C:16]([CH3:17])=[CH:15][C:14]([NH2:18])=[N:13]1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:8][C:6]1[CH:7]=[C:2]([NH:18][C:14]2[CH:15]=[C:16]([CH3:17])[N:12]([CH3:11])[N:13]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(N(C=C(C1)Br)C)=O
|
|
Name
|
|
|
Quantity
|
625 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C=C1C)N
|
|
Name
|
cesium carbonate
|
|
Quantity
|
5.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
553 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
625 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250-mL single-necked round-bottomed flask equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After bubbling nitrogen through the resulting solution for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with methylene chloride (approximately 20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=NN(C(=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 935 mg | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
